![molecular formula C25H31BrN4O3 B228676 N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide is a chemical compound that has been synthesized for various scientific research applications. It is a piperazine derivative that has shown promising results in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide is not fully understood. However, it has been reported to inhibit the activity of specific proteins that are involved in disease pathways. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation. It has also been reported to inhibit the activity of the enzyme monoamine oxidase, which is involved in neurological disorders.
Biochemical and Physiological Effects:
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the expression of specific proteins that are involved in disease pathways. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide in lab experiments include its high potency and specificity for specific proteins. It has also been reported to have low toxicity and good solubility in various solvents. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
The future directions for research on N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide include studying its potential as a therapeutic agent for various diseases. It could also be used as a tool compound for studying the role of specific proteins in disease pathways. Further optimization of the synthesis method and investigation of its pharmacokinetic properties could also be explored. Additionally, the development of analogs with improved potency and selectivity could be pursued.
Synthesemethoden
The synthesis of N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide involves the reaction of 1-bromo-3-(4-butylphenyl)propane with 1-(piperazin-1-yl)ethanone in the presence of a base. The resulting intermediate is then reacted with 3-bromobenzoyl chloride to obtain the final product. The synthesis has been reported in various research papers, and the yield of the final product has been optimized through different reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide has been synthesized for various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, neurological disorders, and infectious diseases. It has also been used as a tool compound for studying the role of specific proteins in disease pathways.
Eigenschaften
Molekularformel |
C25H31BrN4O3 |
|---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N//'-(4-butylphenyl)oxamide |
InChI |
InChI=1S/C25H31BrN4O3/c1-2-3-5-19-8-10-22(11-9-19)28-24(32)23(31)27-12-13-29-14-16-30(17-15-29)25(33)20-6-4-7-21(26)18-20/h4,6-11,18H,2-3,5,12-17H2,1H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
HRWDQMJFSMPMDW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



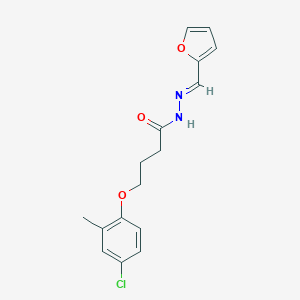
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)
![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)

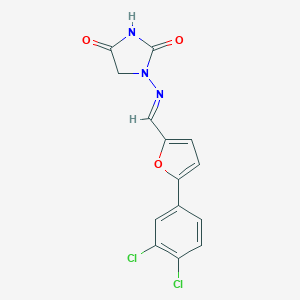
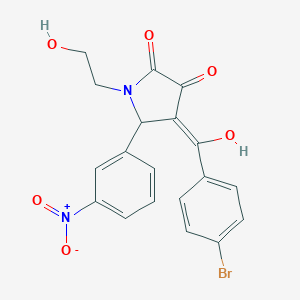
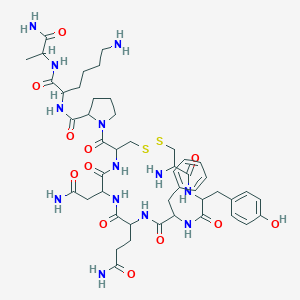

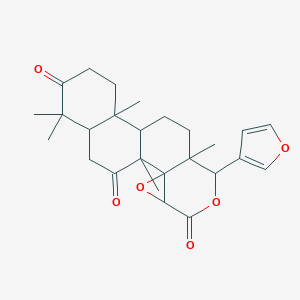

![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)